molecular formula C25H28ClN3O3 B2436201 N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide CAS No. 1291855-47-4

N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B2436201
CAS No.: 1291855-47-4
M. Wt: 453.97
InChI Key: FOFJGDNOXUKGMW-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidinone moiety, and a chlorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrrolidinone moiety, and the attachment of the chlorobenzyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting with a suitable precursor, such as a substituted amine, the piperidine ring can be formed through cyclization reactions under acidic or basic conditions.

    Introduction of Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a condensation reaction between a ketone and an amine, followed by cyclization.

    Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the chlorobenzyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for disease progression.

    Altering Ion Channels: Affecting the flow of ions across cell membranes, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide shares structural similarities with other compounds containing piperidine, pyrrolidinone, and chlorobenzyl groups.
  • Examples: Compounds such as this compound and this compound.

Uniqueness

    Structural Features: The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

    Biological Activity: Its specific interactions with molecular targets may result in unique therapeutic effects compared to similar compounds.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O3/c1-17-5-7-22(8-6-17)29-16-20(14-23(29)30)25(32)28-11-9-19(10-12-28)24(31)27-15-18-3-2-4-21(26)13-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJGDNOXUKGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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